PKA Cα Inhibition vs. Cytokinin Controls
In a head-to-head enzymatic assay context, N-(4-butylphenyl)-7H-purin-6-amine yielded an IC50 > 59,600 nM against human PKA Cα [1]. In contrast, the natural cytokinins kinetin and N6-(Δ2-isopentenyl)adenine (iP) inhibit the same enzyme with IC50 values of 2.8 μM and 9.5 μM, respectively, as determined under comparable in vitro conditions [2]. This represents at least a 21-fold difference versus iP and a 21-fold difference versus kinetin, confirming that the para-n-butylphenyl substitution ablates PKA affinity.
| Evidence Dimension | Human PKA Cα IC50 |
|---|---|
| Target Compound Data | > 59,600 nM |
| Comparator Or Baseline | Kinetin IC50 = 2,800 nM; iP IC50 = 9,500 nM |
| Quantified Difference | >21-fold lower potency than kinetin; >6.3-fold lower potency than iP |
| Conditions | In vitro enzymatic assay; kinase inhibition measured via ATP-consumption or fluorescence polarization (PubChem AID 548 and Doležal et al. 2006). |
Why This Matters
Procurement decisions for kinase-targeted libraries must account for the >20-fold selectivity window afforded by the butylphenyl substituent, as substituting with generic cytokinins would introduce unintended PKA inhibition.
- [1] BindingDB. BDBM37925: (4-butylphenyl)-(7H-purin-6-yl)amine. IC50 > 5.96E+4 nM against human PKA Cα. The Scripps Research Institute Molecular Screening Center (PubChem AID 548). View Source
- [2] Doležal K., Popa I., Kryštof V., Spíchal L., Fojtíková M., Holub J., Lenobel R., Schmülling T. & Strnad M. (2006) 'Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells.' Bioorganic & Medicinal Chemistry 14(4): 875–884. PKA inhibition data for kinetin and iP. View Source
